

# "2-Amino-2-(3-bromophenyl)ethanol" molecular weight and formula

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## Compound of Interest

Compound Name:	2-Amino-2-(3-bromophenyl)ethanol
Cat. No.:	B1291641

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## In-Depth Technical Guide: 2-Amino-2-(3-bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-2-(3-bromophenyl)ethanol** is a key chiral building block in medicinal chemistry and drug discovery. Its structural similarity to neurotransmitters makes it a valuable intermediate in the synthesis of a variety of biologically active compounds, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of **2-Amino-2-(3-bromophenyl)ethanol**.

## Molecular and Physical Properties

The fundamental molecular and physical characteristics of **2-Amino-2-(3-bromophenyl)ethanol** are summarized in the table below. This data is essential for its use in chemical synthesis and analytical characterization.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrNO
Molecular Weight	216.08 g/mol
CAS Number	188586-75-6
Appearance	White to off-white solid
Storage	Room temperature, away from light, under inert gas

## Synthesis and Experimental Protocols

The synthesis of **2-Amino-2-(3-bromophenyl)ethanol** can be achieved through a multi-step process, often involving the reduction of a corresponding carbonyl or azido precursor. Below is a representative experimental protocol for its synthesis.

### Protocol: Synthesis of 2-Amino-2-(3-bromophenyl)ethanol via Reduction of an $\alpha$ -Azido Alcohol

This protocol outlines a two-step synthesis starting from 3'-bromoacetophenone. The first step involves the formation of an  $\alpha$ -azido ketone, followed by reduction to the corresponding azido alcohol, and finally, reduction of the azide to the primary amine.

#### Step 1: Synthesis of 2-Azido-1-(3-bromophenyl)ethanone

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-bromoacetophenone (1 equivalent) in a suitable solvent such as methanol or a mixture of acetic acid and sodium acetate.
- Azide Introduction: Add sodium azide (NaN<sub>3</sub>, 1.5 to 2 equivalents) to the solution.
- Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-azido-1-(3-bromophenyl)ethanone.

#### Step 2: Reduction to 2-Azido-1-(3-bromophenyl)ethanol

- Reduction: Dissolve the crude 2-azido-1-(3-bromophenyl)ethanone in a suitable solvent like methanol or ethanol. Cool the solution to 0°C in an ice bath.
- Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH<sub>4</sub>, 1.5 to 2 equivalents) portion-wise to the solution.
- Reaction Conditions: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
- Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield 2-azido-1-(3-bromophenyl)ethanol.

#### Step 3: Reduction to **2-Amino-2-(3-bromophenyl)ethanol**

- Hydrogenation: Dissolve the 2-azido-1-(3-bromophenyl)ethanol in a solvent such as methanol or ethanol.
- Catalyst: Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
- Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.
- Filtration and Purification: After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude **2-Amino-2-(3-bromophenyl)ethanol**. The product can be further purified by column chromatography or recrystallization.

## Applications in Drug Discovery

**2-Amino-2-(3-bromophenyl)ethanol** serves as a crucial intermediate in the synthesis of compounds targeting central nervous system (CNS) disorders. Its structural features allow for its incorporation into molecules designed to interact with various receptors and transporters in the brain.

## Role as a Precursor for Norepinephrine Reuptake Inhibitors (NRIs)

One of the significant applications of this compound is in the development of selective norepinephrine reuptake inhibitors (NRIs). NRIs are a class of antidepressant medications that function by increasing the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. The general workflow for utilizing **2-Amino-2-(3-bromophenyl)ethanol** in the synthesis of a potential NRI is depicted below.



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Synthetic workflow for a potential Norepinephrine Reuptake Inhibitor.

This workflow illustrates a common synthetic strategy where the amino and hydroxyl groups of **2-Amino-2-(3-bromophenyl)ethanol** are sequentially functionalized to build the final, more complex drug candidate. The bromophenyl moiety can also be further modified, for example, through cross-coupling reactions, to introduce additional diversity and modulate the pharmacological properties of the final compound.

## Conclusion

**2-Amino-2-(3-bromophenyl)ethanol** is a versatile and valuable building block in the field of medicinal chemistry. Its well-defined structure and reactive functional groups provide a solid foundation for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of central nervous system disorders. The synthetic protocols and

application workflows presented in this guide offer a starting point for researchers and scientists engaged in the design and development of new therapeutics.

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